N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4S/c20-12-2-4-13(5-3-12)23-18(14-8-28(25)9-15(14)22-23)21-19(24)11-1-6-16-17(7-11)27-10-26-16/h1-7H,8-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZTXSHCWDNBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of phenylpyrazoles. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 443.54 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially reducing cytokine release such as IL-6 and TNF-α.
Structure-Activity Relationship (SAR)
Recent SAR studies have highlighted the importance of specific functional groups in enhancing biological activity. For instance:
- Fluorophenyl Substitution : The presence of the 4-fluorophenyl group significantly enhances the lipophilicity and receptor affinity of the compound.
- Dioxole Ring : The benzo[d][1,3]dioxole moiety contributes to improved stability and bioavailability.
Case Studies
- Anticancer Studies : In a study involving various solid tumor cell lines, compounds similar to this compound exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Studies : Research demonstrated that this compound could inhibit the expression of pro-inflammatory cytokines in vitro. The results indicated a potential for treating inflammatory diseases .
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural Analogues from Pesticide Chemistry
The benzo[d][1,3]dioxole carboxamide group is structurally analogous to benzamide-based pesticides such as diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) . Key differences include:
- Substituent Effects : The target compound’s 4-fluorophenyl group may enhance metabolic stability compared to diflubenzuron’s chlorophenyl moiety, as fluorine often reduces oxidative degradation.
Table 1: Structural and Functional Comparison with Pesticide Analogues
Spectroscopic Comparisons Using NMR Trends
While direct NMR data for the target compound are unavailable, highlights a methodology for comparing chemical shifts in structurally related molecules. For example, in rapamycin analogues (compounds 1 and 7), regions with divergent chemical shifts (e.g., positions 29–36 and 39–44) were linked to substituent changes . Applying this approach:
- The benzodioxole group in the target compound would likely induce distinct shifts in aromatic proton regions compared to non-dioxole analogues.
- The 4-fluorophenyl substituent may deshield adjacent protons due to electron-withdrawing effects, altering shift patterns in the thienopyrazole ring.
Hypothetical Property Analysis Based on Substituent Effects
- Lipophilicity : The benzodioxole group may increase lipophilicity compared to simpler benzamides, enhancing membrane permeability.
- Metabolic Stability : Fluorine substitution (4-fluorophenyl) could reduce cytochrome P450-mediated metabolism relative to chlorinated analogues .
- Target Binding: The thienopyrazole core’s planar structure might facilitate π-π stacking interactions in enzyme active sites, differing from urea-based pesticides’ binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
